

2,5-Dihydroxy-4-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,5-Dihydroxy-4-methylbenzaldehyde
Cat. No.:	B2998362

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2,5-Dihydroxy-4-methylbenzaldehyde**

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of **2,5-Dihydroxy-4-methylbenzaldehyde** (CAS No. 52010-89-6). As a functionalized aromatic aldehyde, this compound represents a versatile scaffold for chemical synthesis and a key building block in the development of novel therapeutic agents. Its unique electronic and structural characteristics, arising from the interplay between the aldehyde and two hydroxyl substituents on a toluene backbone, govern its utility and reactivity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, handling, and application. We will delve into its spectroscopic signature, logical synthetic pathways, key reaction mechanisms, and its emerging role in medicinal chemistry, particularly as a derivative of known bioactive phenols.

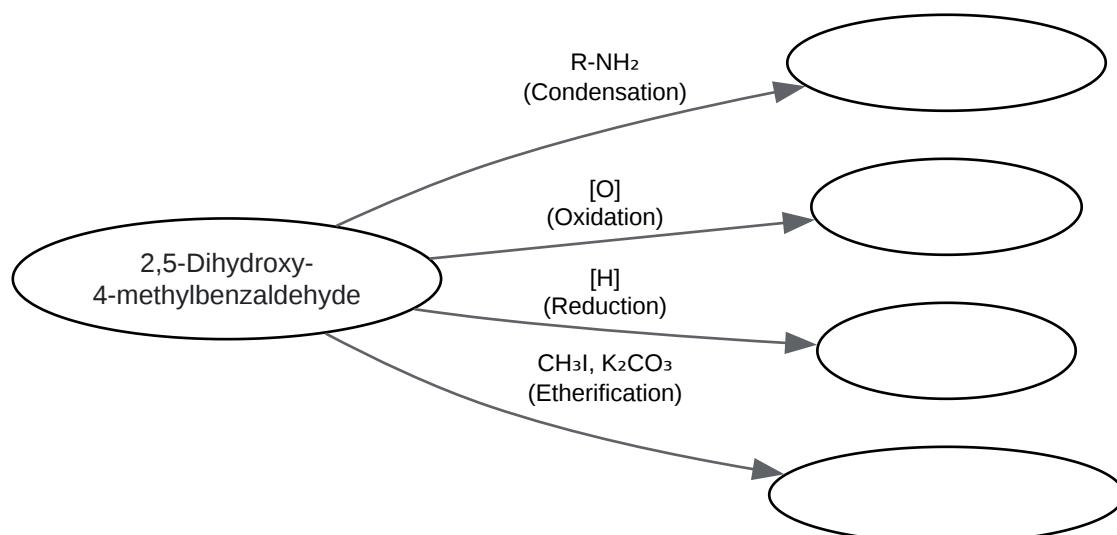
Molecular Profile and Physicochemical Properties

2,5-Dihydroxy-4-methylbenzaldehyde is a crystalline solid whose structure is foundational to its chemical behavior. The molecule features a benzene ring substituted with an aldehyde group (-CHO), two hydroxyl groups (-OH) at positions 2 and 5, and a methyl group (-CH₃) at position 4. The ortho and para relationship of the hydroxyl groups to the aldehyde function

significantly influences the molecule's reactivity through effects like intramolecular hydrogen bonding and resonance stabilization.

Figure 1: Chemical Structure of **2,5-Dihydroxy-4-methylbenzaldehyde**

Table 1: Physicochemical and Identification Properties


Property	Value	Source(s)
IUPAC Name	2,5-Dihydroxy-4-methylbenzaldehyde	[1]
CAS Number	52010-89-6	[1]
Molecular Formula	C ₈ H ₈ O ₃	[1]
Molecular Weight	152.15 g/mol	[1]
Physical Form	Solid	[1]
Purity	≥95% (typical commercial grade)	[1][2]
InChI Key	CWFNERGGFAXZRM-UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	57.53 Å ²	[2]
LogP	1.21872	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]

Synthesis and Manufacturing

The synthesis of **2,5-Dihydroxy-4-methylbenzaldehyde** is most logically achieved through the electrophilic formylation of 4-methylresorcinol (4-methylbenzene-1,3-diol, CAS: 496-73-1).[3] The electron-rich nature of the resorcinol ring, further activated by the methyl group, makes it highly susceptible to formylation. While several methods exist for this transformation (e.g.,

Gattermann, Vilsmeier-Haack, Duff reaction), the Gattermann reaction provides a classic and effective route.

Causality in Experimental Design: The Gattermann reaction utilizes hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid catalyst (e.g., AlCl_3) to generate a formylating agent in situ. The choice of this method is dictated by the high reactivity of the phenolic substrate, which requires carefully controlled conditions to prevent polymerization or side reactions. The reaction introduces the aldehyde group predominantly at the highly activated position ortho to one hydroxyl group and para to the other, leading to the desired product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Methylresorcinol | 496-73-1 | FM66950 | Biosynth [biosynth.com]

- To cite this document: BenchChem. [2,5-Dihydroxy-4-methylbenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2998362#2-5-dihydroxy-4-methylbenzaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com